Nvp-aew541 - 475489-16-8

Nvp-aew541

Catalog Number: EVT-3166082
CAS Number: 475489-16-8
Molecular Formula: C27H29N5O
Molecular Weight: 439.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NVP-AEW541 is a selective small molecule IGF-1R tyrosine kinase inhibitor . It is active against multiple myeloma and other hematologic neoplasias and solid tumors . It is a pyrrolo [2,3-d] pyrimidine derivative .

Synthesis Analysis

NVP-AEW541 is a pyrrolo [2,3-d]pyrimidine derivative small molecular weight kinase inhibitor of the IGF-IR .

Molecular Structure Analysis

The molecular formula of NVP-AEW541 is C27H29N5O . It is a pyrrolo [2,3-d] pyrimidine derivative .

Chemical Reactions Analysis

NVP-AEW541 is soluble in DMSO at 2 mg/mL .

Physical And Chemical Properties Analysis

The molecular weight of NVP-AEW541 is 439.55 g/mol . It is a white to beige powder .

Source and Classification

NVP-AEW541 was developed as part of research efforts to target the IGF signaling pathway, which is implicated in cancer cell proliferation and survival. It belongs to a class of small molecule inhibitors specifically designed to disrupt the function of IGF-IR, making it a valuable candidate for therapeutic applications in oncology .

Synthesis Analysis

Methods and Technical Details

The synthesis of NVP-AEW541 involves several key steps that typically include the formation of the pyrrolo(2,3-d) pyrimidine core structure. The process begins with the appropriate precursors that undergo cyclization and substitution reactions to yield the final compound. Specific synthetic routes may vary, but they generally ensure high purity and yield suitable for biological testing. The compound is usually dissolved in dimethyl sulfoxide at concentrations exceeding 10 mM for experimental applications .

Technical Details

  • Solubility: Greater than 10 mM in dimethyl sulfoxide.
  • Storage: Stable at -20°C for extended periods.
  • Preparation: Requires warming and sonication for higher concentrations .
Chemical Reactions Analysis

Reactions and Technical Details

NVP-AEW541 primarily functions through competitive inhibition of IGF-IR kinase activity. In vitro studies have demonstrated that it effectively abolishes IGF-I-induced autophosphorylation of IGF-IR, thereby disrupting downstream signaling pathways associated with cell survival and proliferation. The compound has been shown to induce apoptosis in cancer cell lines by altering cell cycle progression and promoting cell death mechanisms .

Technical Details

  • Inhibition Mechanism: Competitive inhibition at the ATP-binding site of IGF-IR.
  • Biological Assays: IC50 values have been determined across various cancer cell lines, confirming its effectiveness in reducing cell viability and inducing apoptosis .
Mechanism of Action

Process and Data

The mechanism by which NVP-AEW541 exerts its anticancer effects involves the blockade of IGF-IR signaling pathways. By inhibiting IGF-IR kinase activity, NVP-AEW541 prevents the phosphorylation of downstream effectors such as AKT and ERK, which are critical for promoting cell survival and growth. This disruption leads to increased apoptotic signaling within tumor cells, particularly in those expressing high levels of IGF-IR .

Data Insights

Studies have shown that treatment with NVP-AEW541 results in significant reductions in tumor growth in preclinical models, highlighting its potential utility as a therapeutic agent against cancers driven by IGF signaling .

Physical and Chemical Properties Analysis

Physical Properties

NVP-AEW541 is characterized by its solid-state form at room temperature and exhibits high solubility in organic solvents like dimethyl sulfoxide. The compound's melting point and specific optical rotation are typically determined during characterization but are not widely reported.

Chemical Properties

NVP-AEW541 demonstrates stability under physiological conditions but may exhibit varying reactivity depending on environmental factors such as pH and temperature. Its chemical stability is crucial for maintaining efficacy during storage and application in biological assays .

Applications

Scientific Uses

NVP-AEW541 has been primarily investigated for its potential applications in cancer therapy due to its ability to inhibit IGF-IR signaling. Research has shown promising results across various cancer types, including:

  • Breast Cancer: Demonstrated efficacy in inhibiting cell proliferation and inducing apoptosis in breast cancer cell lines.
  • Biliary Tract Cancer: Shown to disrupt tumor growth mechanisms linked to IGF signaling pathways.
  • Glioblastoma: Inhibition of pro-survival pathways associated with tumor angiogenesis .
Molecular Mechanisms of IGF-1R Inhibition

Structural Basis of NVP-AEW541 Binding to IGF-1R Kinase Domain

X-ray Crystallographic Analysis of Ligand-Receptor Interactions

NVP-AEW541 (C₂₇H₂₉N₅O, MW 439.55 g/mol) binds the ATP-binding site of the IGF-1R kinase domain through specific structural motifs. X-ray co-crystallography (PDB ID: 5HZN; resolution: 2.20 Å) reveals that the pyrrolo[2,3-d]pyrimidine scaffold forms hydrogen bonds with the hinge region residues Met1052 and Glu1050 of IGF-1R. The benzyloxy substituent inserts into a hydrophobic pocket induced by Lys1003, where its ether oxygen coordinates with the cationic lysine side chain, while its phenyl ring engages in π-π stacking with Phe1049. This interaction stabilizes the inactive conformation of the kinase domain, preventing ATP binding and subsequent autophosphorylation [1] [4]. The cyclobutyl-azetidine moiety projects toward the solvent front, minimizing steric clashes and enhancing solubility. Mutagenesis studies confirm that Lys1003Ala mutation reduces binding affinity by >50-fold, underscoring its role as a selectivity anchor [4].

Selectivity Determinants Against Insulin Receptor (InsR) Homologs

Despite 84% sequence identity in the kinase domains of IGF-1R and InsR, NVP-AEW541 exhibits 27-fold cellular selectivity for IGF-1R. Key selectivity determinants include:

  • P+1 Loop Conformation: The IGF-1R P+1 loop adopts a compact β-strand structure stabilized by the benzyloxy moiety, while InsR’s loop is more flexible and sterically obstructs optimal ligand positioning [3].
  • Residue 1083: In IGF-1R, Phe1083 creates a deeper hydrophobic pocket than the corresponding Tyr1163 in InsR, enhancing van der Waals contacts with NVP-AEW541’s phenyl ring [6].
  • SUMOylation Sites: Nuclear translocation of IGF-1R (but not InsR) involves SUMOylation at Lys1025/1100, which allosterically modulates the kinase domain to favor NVP-AEW541 binding [6].

Table 1: Structural Determinants of NVP-AEW541 Selectivity

Structural FeatureIGF-1R ResidueInsR ResidueEffect on Binding
Lysine Cation AnchorLys1003Lys1030Disrupted coordination in InsR
Hydrophobic Pocket ResiduePhe1049Tyr1151Reduced π-stacking in InsR
P+1 Loop ConformationRigid β-strandFlexible loopSteric hindrance in InsR
SUMOylation SiteLys1025/Lys1100AbsentAllosteric enhancement in IGF-1R only

Kinase Inhibition Profiling and Selectivity

Comparative IC₅₀ Values for IGF-1R vs. InsR in Cellular Assays

NVP-AEW541 inhibits IGF-1R autophosphorylation with an IC₅₀ of 86 nM in MCF-7 breast cancer cells, compared to 2,300 nM for InsR—demonstrating 27-fold cellular selectivity. Biochemical kinase assays show tighter binding (IC₅₀ = 150 nM for IGF-1R vs. 140 nM for InsR), but cellular permeability differences and receptor trafficking dynamics amplify selectivity in physiological contexts [5] [7]. The inhibitor’s efficacy is reduced in cells expressing IGF-1R/InsR hybrids (IC₅₀ ≈ 420 nM), confirming that hybrid receptors exhibit intermediate sensitivity [6].

Table 2: Kinase Inhibition Profile of NVP-AEW541

Kinase TargetBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)Selectivity Ratio (IGF-1R vs. Target)
IGF-1R150861.0 (reference)
Insulin Receptor1402,30026.7
IGF-1R/InsR Hybrid2204204.9
FLT-34203,80044.2
c-Kit5305,10059.3
PDGFR-α6007,20083.7

Off-Target Effects on PDGFR, c-Kit, and FLT-3 Kinases

At concentrations >500 nM, NVP-AEW541 exhibits moderate inhibition of FLT-3 (IC₅₀ = 420 nM), c-Kit (IC₅₀ = 530 nM), and PDGFR-α (IC₅₀ = 600 nM) in biochemical assays. Cellular assays show reduced potency due to lower affinity (FLT-3 IC₅₀ = 3,800 nM), likely attributable to ATP-binding site divergence in these kinases. Notably, the inhibitor’s pyrrolopyrimidine core lacks the pharmacophores needed to engage Asp814 in c-Kit (a key salt bridge residue), explaining weaker inhibition compared to IGF-1R [5] [7]. Kinome-wide profiling (against 230 kinases) confirms >100-fold selectivity against 85% of the kinome, with off-target activity limited to type III receptor tyrosine kinases [5].

Table 3: NVP-AEW541 Compound Profile

PropertyValue
IUPAC Name7-[3-(Azetidin-1-ylmethyl)cyclobutyl]-5-(3-benzyloxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
CAS Number475489-16-8
Molecular FormulaC₂₇H₂₉N₅O
Molecular Weight439.55 g/mol
Solubility≥51 mg/mL in DMSO
Primary TargetIGF-1R kinase
Key Therapeutic Research AreasOncology, Parasitology (repurposing)

Properties

CAS Number

475489-16-8

Product Name

Nvp-aew541

IUPAC Name

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30)

InChI Key

AECDBHGVIIRMOI-UHFFFAOYSA-N

SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

Synonyms

NVP-AEW541

Canonical SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.